![molecular formula C14H12ClFN4O B2624927 3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline CAS No. 1797624-43-1](/img/structure/B2624927.png)
3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been reported to exhibit various biological activities such as antimicrobial, antifungal, anticancer, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of 3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network.
Biochemical and Physiological Effects:
3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has also been reported to exhibit antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer agents. However, one of the limitations of this compound is its low solubility, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the development of more efficient synthesis methods for this compound may improve its bioavailability and efficacy. Finally, the evaluation of this compound in preclinical and clinical studies may provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline can be achieved through a multi-step reaction process. The first step involves the synthesis of 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 4-fluoroaniline in the presence of a base to yield the intermediate compound. The final step involves the reaction of the intermediate compound with chloroacetonitrile to yield the desired product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has also been reported to exhibit antimicrobial and antifungal activities.
Eigenschaften
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4O/c15-11-6-10(4-5-12(11)16)20(8-17)7-13-18-19-14(21-13)9-2-1-3-9/h4-6,9H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJMQZAMLZYOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)CN(C#N)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

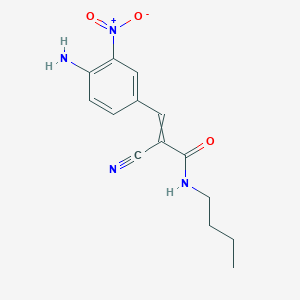
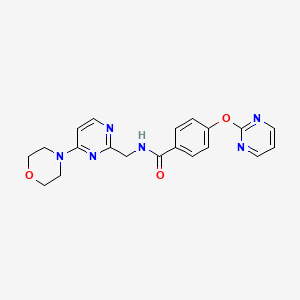
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2624846.png)
![9-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2624847.png)
![Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate](/img/structure/B2624848.png)
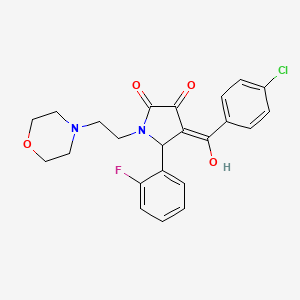
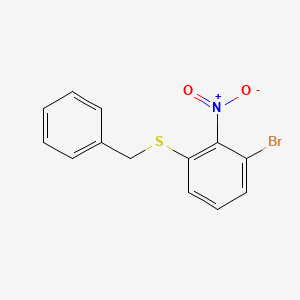
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2624854.png)
![[5-(2-Aminoethyl)-1,3-oxazol-4-yl]methanol;dihydrochloride](/img/structure/B2624855.png)
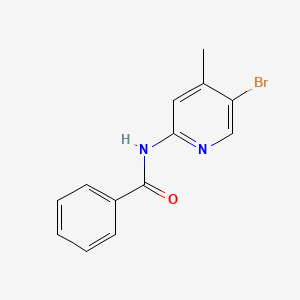
![N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2624860.png)
![3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2624861.png)
![3-amino-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2624864.png)
![4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile](/img/structure/B2624865.png)